molecular formula C24H38O5 B1206610 3,7-Dihydroxy-12-oxocholanoic acid CAS No. 2458-08-4

3,7-Dihydroxy-12-oxocholanoic acid

Cat. No. B1206610
CAS RN: 2458-08-4
M. Wt: 406.6 g/mol
InChI Key: MIHNUBCEFJLAGN-DMMBONCOSA-N
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Description

3,7-Dihydroxy-12-oxocholanoic acid is an oxo-5beta-cholanic acid . It is a conjugate acid of a 3alpha,7alpha-dihydroxy-12-oxo-5beta-cholanate .


Synthesis Analysis

The synthesis of 3,7-Dihydroxy-12-oxocholanoic acid involves the reduction of 3,7-, 3,12- and 3,7,12-oxo derivatives . More detailed information about the synthesis process might be available in specific scientific literature.


Molecular Structure Analysis

The molecular formula of 3,7-Dihydroxy-12-oxocholanoic acid is C24H38O5 . It has an average mass of 406.556 Da and a monoisotopic mass of 406.271912 Da . The molecule contains a total of 70 bonds, including 32 non-H bonds, 2 multiple bonds, 4 rotatable bonds, and 2 double bonds . It also includes 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, and 2 ten-membered rings .


Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 583.0±50.0 °C at 760 mmHg, and a flash point of 320.4±26.6 °C . It has 5 H bond acceptors, 3 H bond donors, and 4 freely rotating bonds . Its polar surface area is 95 Å2 .

Scientific Research Applications

Biochemical Research and Development

12-Ketochenodeoxycholic acid is utilized in biochemical research due to its role as a bile acid and sterol . It’s particularly valuable in studies involving the synthesis and breakdown of cholesterol and other sterols.

Digestive System Functionality

This compound aids in the digestion and absorption of fats and sterols. It’s essential for understanding the mechanisms of bile flow and secretion, which are critical for digestive health .

Metabolic Regulation

12-Ketochenodeoxycholic acid acts as a signaling molecule in metabolic reactions. It’s involved in the regulation of cholesterol, glucose, energy, drugs, and bile acids metabolism and homeostasis .

Mechanism of Action

Target of Action

12-Ketochenodeoxycholic acid, also known as 12-Oxochenodeoxycholic acid or 3,7-Dihydroxy-12-oxocholanoic acid, is a bile acid . Bile acids are known to interact with various targets in the body, including the liver and gastrointestinal tract.

Mode of Action

Bile acids, in general, are known to play a role in the digestion and absorption of dietary fats in the small intestine . They act as detergents to solubilize fats and aid in their absorption.

Biochemical Pathways

12-Ketochenodeoxycholic acid is an intermediate in the semisynthetic synthesis of ursodeoxycholic acid and chenodeoxycholic acid from the primary bile acid cholic acid . Bile acids are synthesized in the liver from cholesterol through a series of enzymatic reactions. They are then conjugated with glycine or taurine to form bile salts, which are secreted into the bile and stored in the gallbladder .

Pharmacokinetics

Bile acids are typically absorbed in the small intestine and undergo enterohepatic circulation, where they are reabsorbed from the intestine and returned to the liver via the portal vein .

Result of Action

They also regulate cholesterol metabolism and have hormone-like effects, regulating metabolic processes through the activation of bile acid receptors .

Action Environment

The action of 12-Ketochenodeoxycholic acid, like other bile acids, can be influenced by various environmental factors. For instance, the composition of the diet, particularly the fat content, can affect the secretion of bile acids. Additionally, certain diseases, such as liver disease, can affect bile acid synthesis and secretion .

properties

IUPAC Name

(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-12-oxo-1,2,3,4,5,6,7,8,9,11,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-19,22,25-26H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,22+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIHNUBCEFJLAGN-DMMBONCOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(C(=O)CC3C2C(CC4C3(CCC(C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601334921
Record name 12-Ketochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,7-Dihydroxy-12-oxocholanoic acid

CAS RN

2458-08-4
Record name 12-Ketochenodeoxycholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2458-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-Ketochenodeoxycholic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601334921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3α,7α-dihydroxy-12-oxo-5β-cholan-24-oic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.766
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 12-KETOCHENODEOXYCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MKE33N44O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 3,7-Dihydroxy-12-oxocholanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000400
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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